N-(3,5-dichlorobenzyl)-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,5-dichlorobenzyl)-2-nitrobenzenesulfonamide” is a chemical compound that likely contains a benzyl group (a benzene ring attached to a CH2 group) which is substituted with two chlorine atoms and a nitrobenzenesulfonamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving benzoyl chlorides and arylamine compounds . The 3,5-dichlorobenzyl component could potentially be derived from 3,5-dichlorobenzoyl chloride .Wissenschaftliche Forschungsanwendungen
Versatility in Organic Synthesis : Nitrobenzenesulfonamides, like N-(3,5-dichlorobenzyl)-2-nitrobenzenesulfonamide, are versatile in the preparation of secondary amines and as protective groups for amines. Fukuyama et al. (1995) demonstrated that nitrobenzenesulfonamides, when treated with thiolates, yield secondary amines in high yields through Meisenheimer complexes. This method is significant for synthesizing complex organic molecules (Fukuyama, Jow, & Cheung, 1995).
Role in Direct Diamination : N,N-dichloro-2-nitrobenzenesulfonamide serves as an effective electrophilic nitrogen source for diamination of alpha, beta-unsaturated ketones, as demonstrated by Pei et al. (2003). This reaction proceeds without metal catalysts and under mild conditions, highlighting its utility in organic synthesis (Pei, Wei, Chen, Headley, & Li, 2003).
Bacterial Biofilm Inhibition : Abbasi et al. (2020) researched the use of nitrobenzenesulfonamides in inhibiting bacterial biofilms. Their study showed that certain derivatives exhibited significant inhibitory action against biofilms of Escherichia coli and Bacillus subtilis, with minimal cytotoxicity. This highlights its potential application in addressing bacterial resistance and biofilm-associated infections (Abbasi, Zeb, Rehman, Siddiqui, Shah, Shahid, & Fatima, 2020).
Advanced Intermediates in Heterocycle Synthesis : Kisseljova et al. (2014) discovered that N-benzyl-2-nitrobenzenesulfonamides undergo intramolecular arylation, yielding benzhydrylamines. These compounds are valuable intermediates for synthesizing nitrogenous heterocycles, which are important in pharmaceutical chemistry (Kisseljova, Smyslová, & Krchňák, 2014).
Mining the Chemical Space : Fülöpová and Soural (2015) reviewed the application of nitrobenzenesulfonamides in solid-phase synthesis, emphasizing their role in producing diverse chemical scaffolds. This highlights its importance in combinatorial chemistry and drug discovery (Fülöpová & Soural, 2015).
Wirkmechanismus
Target of Action
Similar compounds have been reported to disrupt mycobacterial energetics
Mode of Action
It is known that similar compounds can affect the energetics of mycobacterium tuberculosis . This suggests that the compound may interact with its targets to disrupt normal cellular processes, leading to changes in the organism’s energy production and utilization.
Biochemical Pathways
Given the reported effects on mycobacterial energetics , it is likely that the compound affects pathways related to energy production and utilization. The downstream effects of these disruptions would depend on the specific pathways involved and could include a range of cellular changes.
Result of Action
Given the reported effects on mycobacterial energetics , it is likely that the compound leads to disruptions in normal cellular processes, potentially leading to cell death or other changes in cell behavior.
Eigenschaften
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c14-10-5-9(6-11(15)7-10)8-16-22(20,21)13-4-2-1-3-12(13)17(18)19/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAKXRHXHCDTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorobenzyl)-2-nitrobenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.